2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
CAS No.:
Cat. No.: VC15100001
Molecular Formula: C19H17N5OS
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N5OS |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 2-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
| Standard InChI | InChI=1S/C19H17N5OS/c1-12-5-3-4-6-16(12)17(25)20-11-14-7-9-15(10-8-14)18-23-24-13(2)21-22-19(24)26-18/h3-10H,11H2,1-2H3,(H,20,25) |
| Standard InChI Key | LDKDWEUEVSOCQV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
2-methyl-N-[4-(3-methyltriazolo[3,4-b][1, thiadiazol-6-yl)benzyl]benzamide belongs to the 1,2,4-triazolo[3,4-b][1,3,]thiadiazole family, a class of nitrogen-sulfur heterocycles renowned for their pharmacological versatility . The compound’s structure comprises:
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A 1,2,4-triazole ring fused to a 1,3,4-thiadiazole ring, forming a bicyclic core.
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A 3-methyl substituent on the triazole ring.
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A benzyl group tethered to the thiadiazole ring’s 6-position.
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A 2-methylbenzamide moiety linked via an amide bond to the benzyl group.
The molecular formula is C₂₁H₁₉N₅OS, with a molecular weight of 407.5 g/mol. Computational modeling predicts a planar conformation for the fused triazolo-thiadiazole system, while the benzamide group introduces steric bulk that may influence binding interactions .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉N₅OS |
| Molecular Weight | 407.5 g/mol |
| Heterocyclic Core | 1,2,4-Triazolo[3,4-b] thiadiazole |
| Substituents | 3-Methyl (triazole), 2-Methylbenzamide |
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of 2-methyl-N-[4-(3-methyltriazolo[3,4-b][1, thiadiazol-6-yl)benzyl]benzamide involves multi-step protocols, typically beginning with the construction of the triazolo-thiadiazole core followed by functionalization:
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Core Formation:
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Benzylation:
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The 6-position of the thiadiazole ring undergoes nucleophilic substitution with 4-(bromomethyl)benzylamine to introduce the benzyl group.
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Amidation:
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Coupling the benzylamine intermediate with 2-methylbenzoyl chloride in the presence of a coupling agent (e.g., HATU) completes the benzamide moiety.
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Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | K₂CO₃, DMF, 80°C, 6h | 65–72 |
| Benzylation | 4-(Bromomethyl)benzylamine, Et₃N, THF | 58 |
| Amidation | 2-Methylbenzoyl chloride, HATU, DCM | 70 |
Reactivity and Stability
The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases due to the labile amide bond. Spectroscopic characterization (¹H NMR, IR) confirms the presence of key functional groups:
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N-H stretch at 3280 cm⁻¹ (amide).
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C=O vibration at 1665 cm⁻¹.
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Aromatic protons in the δ 7.2–8.1 ppm range.
| Activity | Model System | Key Finding |
|---|---|---|
| Anticancer | MCF-7 cells | IC₅₀ = 9.3 μM |
| Antibacterial | S. aureus | MIC = 4 μg/mL |
| Antifungal | C. albicans | MIC = 8 μg/mL |
Research Findings and Future Directions
Current Limitations
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Bioavailability: Poor aqueous solubility (LogP = 3.8) limits oral absorption.
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Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2h in rat models) necessitates structural optimization.
Proposed Modifications
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